molecular formula C9H7F2N3O B2436062 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1504754-13-5

5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Katalognummer: B2436062
CAS-Nummer: 1504754-13-5
Molekulargewicht: 211.172
InChI-Schlüssel: XERHJAVVPHTSLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Eigenschaften

IUPAC Name

5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(3-7(6)11)4-8-13-9(12)14-15-8/h1-3H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERHJAVVPHTSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NC(=NO2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluorobenzylamine with a nitrile oxide intermediate, which is generated in situ from the corresponding nitrile and an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have demonstrated that compounds similar to 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The oxadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms including the inhibition of specific enzymes and modulation of cell signaling pathways.
  • Case Studies :
    • In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 .
    • Another research highlighted the synthesis of oxadiazole derivatives that showed cytotoxic effects against glioblastoma cell lines with significant DNA damage leading to apoptosis .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55

Antimicrobial Applications

The compound has also shown promising antimicrobial properties:

  • Antibacterial Activity : Studies have indicated that oxadiazole derivatives possess significant antibacterial effects against various strains of bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Case Studies :
    • Compounds synthesized from oxadiazole scaffolds demonstrated low minimum inhibitory concentrations (MIC) against tested bacterial strains, suggesting their potential as new antibacterial agents .
    • A study reported that certain oxadiazole derivatives exhibited antifungal activity against Candida albicans and Penicillium chrysogenum .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (µg/ml)
9aMycobacterium smegmatis6.25
9cPseudomonas aeruginosaNot specified
9dCandida albicansNot specified

Drug Development Potential

The structural features of this compound suggest its viability as a lead compound in drug development:

  • ADMET Properties : Preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicate that many oxadiazole derivatives comply with Lipinski's rule of five, suggesting favorable pharmacokinetic profiles .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins involved in cancer and microbial pathways . These computational analyses provide insights into the design of more potent derivatives.

Wirkmechanismus

The mechanism of action of 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
  • 5-[(3,5-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
  • 5-[(3,4-Dichlorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Uniqueness

5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a compound of significant interest due to its diverse biological activities. The oxadiazole ring system is known for its ability to act as a bioisostere for various pharmacophores, making it a valuable scaffold in drug discovery. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C9H8F2N4O
  • Molecular Weight : 214.18 g/mol
  • CAS Number : 1775440-91-9

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit promising anticancer properties. Specifically, studies have indicated that this compound demonstrates cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : The compound has shown IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines respectively .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)
Human Ovarian Adenocarcinoma (OVXF 899)2.76
Human Pleural Mesothelioma (PXF 1752)9.27
Human Renal Cancer (RXF 486)1.143

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. The oxadiazole moiety can interact with various enzymes and receptors involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Studies indicate that derivatives of oxadiazoles can inhibit bacterial growth by targeting specific bacterial enzymes and pathways .

Study on Cytotoxicity

A study conducted on the cytotoxicity of various oxadiazole derivatives, including this compound, revealed that these compounds exhibited selective toxicity toward cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Allosteric Modulation

Another area of interest is the potential role of this compound as an allosteric modulator for metabotropic glutamate receptors. This modulation can enhance glutamatergic signaling pathways that are often disrupted in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of precursors such as acylhydrazides with nitriles under acidic or basic conditions. Purification involves HPLC or column chromatography, followed by recrystallization. For purity validation, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ²D-COSY) to confirm structural integrity .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

  • Methodological Answer : Stability studies employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition. Solubility in polar/non-polar solvents (e.g., DMSO, ethanol) is tested via dynamic light scattering (DLS). Hydrogen bonding and crystal packing are analyzed using single-crystal X-ray diffraction (SCXRD) .

Q. What spectroscopic techniques are critical for characterizing its electronic and molecular properties?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹). UV-Vis spectroscopy assesses π→π* transitions in the aromatic system. Solid-state NMR can resolve crystallographic disorder, while fluorescence spectroscopy probes excited-state behavior .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to enzymes or receptors (e.g., kinases, GPCRs) .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects)?

  • Methodological Answer : Use factorial design to test variables like concentration, pH, and incubation time. For example:

FactorLevel 1Level 2
Conc.10 µM50 µM
pH7.46.5
Statistical analysis (ANOVA) identifies significant interactions. Comparative assays (MTT vs. DPPH) under controlled conditions clarify mechanism-specific activity .

Q. How does structural modification of the difluorophenyl group alter pharmacological activity?

  • Methodological Answer : Replace the fluorine substituents with chlorine or trifluoromethyl groups to study steric/electronic effects. Evaluate changes via:

  • Biological assays : IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2).
  • Physicochemical profiling : LogP (lipophilicity) and pKa (ionization) measurements.
    Correlate results with QSAR models to optimize bioactivity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Use CRISPR-Cas9 knockouts to confirm target involvement. In vivo studies (rodent models) assess bioavailability and toxicity .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxygen/humidity interference. Use real-time monitoring (ReactIR) to track intermediate formation. Compare catalysts (e.g., H₂SO₄ vs. PCl₅) and solvent systems (DMF vs. THF) to isolate yield-limiting factors .

Q. Why do crystallographic data sometimes conflict with computational predictions?

  • Methodological Answer : SCXRD captures solid-state packing effects (e.g., hydrogen bonds, π-π stacking), whereas gas-phase DFT ignores intermolecular forces. Use periodic boundary conditions (PBC) in simulations to better approximate crystal environments. Validate with Hirshfeld surface analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.